molecular formula C20H26N4O2S B2499211 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide CAS No. 2034258-12-1

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide

Cat. No.: B2499211
CAS No.: 2034258-12-1
M. Wt: 386.51
InChI Key: UDWQWKMKIDDZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenyl group, a tetrahydroquinazoline ring, and a piperidine ring, all connected through a methanesulfonamide linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound was synthesized by condensation of 2- (tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The structure of the synthesized compounds was confirmed by 1 H, 13 C, 19 F NMR spectroscopy methods . The specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known that tetrahydroindazoles, a class of compounds to which this compound belongs, exhibit various biological activities, such as antitumor , analgesic , antiviral , antituberculous activity , and other types of pharmacological action . The specific pathways and their downstream effects need further investigation.

Pharmacokinetics

It is known that tertiary aliphatic amines, a group to which this compound may belong, are biotransformed through a reversible reaction into tertiary amine oxides This could potentially impact the compound’s bioavailability

Result of Action

The compound has been investigated in vitro against human laryngeal cancer cells Hep2, indicating potential cytotoxic activity . .

Action Environment

It is known that all reactions were carried out under a nitrogen/argon atmosphere . This suggests that the compound’s synthesis and possibly its action could be influenced by specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl, piperidine, or quinazoline rings .

Scientific Research Applications

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide is unique due to its specific combination of structural features, including the phenyl group, tetrahydroquinazoline ring, piperidine ring, and methanesulfonamide linkage. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c25-27(26,14-16-6-2-1-3-7-16)23-17-10-12-24(13-11-17)20-18-8-4-5-9-19(18)21-15-22-20/h1-3,6-7,15,17,23H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWQWKMKIDDZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.